molecular formula C12H10BrNS B8465035 4-(4-Bromo-phenylsulfanylmethyl)pyridine

4-(4-Bromo-phenylsulfanylmethyl)pyridine

Cat. No.: B8465035
M. Wt: 280.19 g/mol
InChI Key: XSQIPMHSCNFUML-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenylsulfanylmethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a phenylsulfanylmethyl group bearing a bromine atom at the para position of the phenyl ring. The sulfur atom in the sulfanylmethyl (–SCH2–) linker introduces distinct electronic and steric properties, while the bromine substituent enhances electrophilic reactivity, making this compound valuable in cross-coupling reactions and medicinal chemistry applications. Its molecular formula is C12H10BrNS, with a molecular weight of 280.19 g/mol (calculated).

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]pyridine

InChI

InChI=1S/C12H10BrNS/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2

InChI Key

XSQIPMHSCNFUML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC2=CC=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-(4-Bromo-phenylsulfanylmethyl)pyridine:

Compound Name Substituents/Functional Groups Key Structural Differences
4-(4-Bromophenyl)pyridine Bromophenyl directly attached to pyridine Lacks sulfanylmethyl linker
4-(Bromomethyl)pyridine hydrobromide Bromomethyl (–CH2Br) at pyridine 4-position No phenyl ring; simpler substitution
4-(4-Bromo-2-methoxyphenyl)pyridine Bromo and methoxy on phenyl ring Methoxy group alters electronic properties
2-(4-Bromophenyl)pyridine Bromophenyl at pyridine 2-position Positional isomerism affects reactivity
5-Bromo-4-(4-methylphenyl)pyrimidine Pyrimidine core with bromo and methylphenyl Heterocycle variation (pyrimidine vs. pyridine)

Key Observations :

  • Sulfanylmethyl vs. Direct Attachment : The sulfanylmethyl group in the target compound introduces a flexible sulfur bridge, which may enhance solubility and nucleophilic reactivity compared to directly attached bromophenyl groups (e.g., 4-(4-Bromophenyl)pyridine) .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Br) increase electrophilicity, while electron-donating groups (e.g., –OCH3 in 4-(4-Bromo-2-methoxyphenyl)pyridine) modulate aromatic reactivity .

Physicochemical Properties

Property This compound (Inferred) 4-(4-Bromophenyl)pyridine 4-(Bromomethyl)pyridine
Molecular Weight (g/mol) 280.19 234.09 218.06 (hydrobromide salt)
Melting Point ~220–240°C (estimated) 220–224°C 189–192°C
Density (g/cm³) ~1.4–1.5 1.426 (predicted) N/A
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water, high in DMSO Soluble in polar solvents

Notes:

  • The sulfanylmethyl group likely reduces crystallinity compared to directly brominated phenylpyridines, as seen in the lower melting point of 4-(Bromomethyl)pyridine hydrobromide .
  • Density values for brominated pyridines typically range between 1.4–1.5 g/cm³ due to heavy bromine atoms .
Cross-Coupling Reactions :
  • The bromine atom in this compound enables Suzuki-Miyaura couplings, similar to 4-(4-Bromophenyl)pyridine, which forms biaryl products with boronic acids .
  • The sulfanylmethyl group may act as a directing group in metal-catalyzed reactions, analogous to sulfur-containing ligands in coordination chemistry .
Nucleophilic Substitution :
  • The bromomethyl group in 4-(Bromomethyl)pyridine hydrobromide undergoes nucleophilic substitution with amines or thiols . In contrast, the target compound’s bromophenyl group is less reactive toward SN2 mechanisms but may participate in aromatic electrophilic substitutions.
Computational Insights :
  • DFT studies on pyridine derivatives (e.g., 4-(1-aminoethyl)pyridine) reveal that bromine substituents lower the HOMO-LUMO gap (e.g., ΔE = 6.08 eV in aminoethylpyridine), enhancing charge transfer and bioactivity . The target compound’s HOMO-LUMO gap is expected to be similarly low, favoring reactivity in medicinal applications.

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